2-(4-Methoxyphenyl)-6-phenylmethoxychromen-4-one
Overview
Description
2-(4-Methoxyphenyl)-6-phenylmethoxychromen-4-one is an organic compound belonging to the class of chromones Chromones are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-6-phenylmethoxychromen-4-one can be achieved through several synthetic routes. One common method involves the use of Suzuki-Miyaura coupling, which is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve multistep synthesis processes, including Friedel-Crafts acylation, nitration, and reduction reactions. These processes are optimized for large-scale production to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-6-phenylmethoxychromen-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(4-Methoxyphenyl)-6-phenylmethoxychromen-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential neuroprotective effects and its role in mitochondrial homeostasis.
Medicine: Investigated for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the development of fluorescent probes and other analytical tools.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-6-phenylmethoxychromen-4-one involves its interaction with various molecular targets and pathways. It has been shown to modulate mitochondrial protein O-GlcNAcylation, which plays a critical role in maintaining mitochondrial homeostasis and bioenergetics . This modulation helps protect cells from oxidative stress and apoptosis, contributing to its neuroprotective effects.
Comparison with Similar Compounds
Similar Compounds
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Shares the 4-methoxyphenyl group but differs in its amine functionality.
2-Methoxy-5-((phenylamino)methyl)phenol: Contains a methoxyphenyl group and a phenylamino group, similar in structure but different in functional groups.
Uniqueness
2-(4-Methoxyphenyl)-6-phenylmethoxychromen-4-one is unique due to its chromone core and specific substitution pattern, which confer distinct biological activities and chemical reactivity. Its ability to modulate mitochondrial functions sets it apart from other similar compounds .
Properties
IUPAC Name |
2-(4-methoxyphenyl)-6-phenylmethoxychromen-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O4/c1-25-18-9-7-17(8-10-18)23-14-21(24)20-13-19(11-12-22(20)27-23)26-15-16-5-3-2-4-6-16/h2-14H,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLLUAPNUWWSTMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)OCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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